molecular formula C15H22BrNO B5118665 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine

1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine

Cat. No. B5118665
M. Wt: 312.24 g/mol
InChI Key: FROKCLCUUNWILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a chemical compound that has been widely used in scientific research for various purposes. This compound is also known as JNJ-7925476 and has been synthesized through a specific method.

Mechanism of Action

The mechanism of action of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine involves its binding to the kappa opioid receptor. This binding results in the inhibition of the receptor's activity and subsequent downstream signaling pathways. This inhibition leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, reduce anxiety, and have anti-inflammatory effects. It has also been shown to have a role in the regulation of mood and stress responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for the kappa opioid receptor. This selectivity allows for the study of the specific role of this receptor in various processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the use of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine in scientific research. One direction is the study of its role in the regulation of the immune system. Another direction is the study of its potential therapeutic effects in various pathological conditions, such as chronic pain and mood disorders.
Conclusion:
In conclusion, 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a chemical compound that has been widely used in scientific research for various purposes. Its selectivity for the kappa opioid receptor allows for the study of the specific role of this receptor in various processes. The future directions for the use of this compound in scientific research are numerous, and it is expected that its use will continue to expand in the coming years.

Synthesis Methods

The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine is a complex process that involves several steps. The synthesis starts with the reaction of 2-bromo-4-methylphenol with butylbromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with pyrrolidine in the presence of a catalyst to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine.

Scientific Research Applications

1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine has been widely used in scientific research for various purposes. This compound has been used as a potent and selective antagonist for the kappa opioid receptor. It has also been used as a tool to study the role of the kappa opioid receptor in various physiological and pathological processes.

properties

IUPAC Name

1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-13-6-7-15(14(16)12-13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROKCLCUUNWILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7010037

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